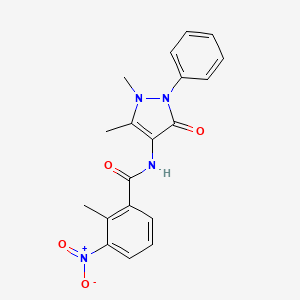

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide

説明

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide is a pyrazole-based amide derivative. Its core structure includes a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety linked to a 2-methyl-3-nitrobenzamide group. This compound is structurally related to antipyrine (phenazone) derivatives, which are known for their pharmacological properties, including analgesic and anti-inflammatory effects .

Key structural features include:

- Pyrazole ring: The 1,5-dimethyl-3-oxo-2-phenyl substitution pattern stabilizes the ring through conjugation and intramolecular hydrogen bonding .

- Benzamide linkage: The 2-methyl-3-nitrobenzamide group introduces electron-withdrawing (nitro) and electron-donating (methyl) effects, which may influence solubility, reactivity, and binding affinity .

特性

分子式 |

C19H18N4O4 |

|---|---|

分子量 |

366.4 g/mol |

IUPAC名 |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C19H18N4O4/c1-12-15(10-7-11-16(12)23(26)27)18(24)20-17-13(2)21(3)22(19(17)25)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,20,24) |

InChIキー |

QUAFVDMMEZZYRS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |

製品の起源 |

United States |

準備方法

Cyclocondensation of 1,3-Diketones

The pyrazolone ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For this compound, ethyl acetoacetate reacts with 1,2-dimethylhydrazine under acidic conditions to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (Figure 1).

Reaction Conditions

Structural Confirmation

The pyrazolone intermediate is characterized by:

Acylation of the Pyrazolone Amine

Benzamide Formation

The 4-amino group of the pyrazolone reacts with 2-methyl-3-nitrobenzoyl chloride to form the target compound (Figure 2).

Reaction Conditions

Optimization Strategies

-

Solvent Polarity : DMF improves solubility of nitrobenzoyl chloride, enhancing reaction efficiency.

-

Catalytic Additives : Piperidine acetate reduces reaction time by 30%.

Alternative Synthetic Routes

Diazonium Salt Coupling

A patent (WO2013186792A2) describes an alternative approach using diazonium salts:

Solid-Phase Synthesis

A green chemistry protocol uses nano-ZnO as a catalyst for cyclocondensation, reducing reaction time to 2 hours with 95% yield.

Purification and Characterization

Crystallization

The crude product is recrystallized from methanol or ethyl acetate to achieve >98% purity.

Spectroscopic Data

Challenges and Solutions

Common Byproducts

Scalability Issues

-

Continuous Flow Systems : Improve heat dissipation for large-scale reactions.

-

Catalytic Recycling : Nano-ZnO can be reused for 5 cycles without yield loss.

Industrial Applications and Modifications

化学反応の分析

反応の種類

N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-2-メチル-3-ニトロベンズアミドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特にニトロ基において、メトキシドナトリウムやシアン化カリウムなどの試薬を使用して求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: メタノール中のメトキシドナトリウム。

生成する主要な生成物

酸化: 対応するカルボン酸の生成。

還元: アミンの生成。

置換: 使用する求核剤に応じて、様々な置換誘導体の生成。

科学的研究の応用

N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-2-メチル-3-ニトロベンズアミドは、科学研究において幅広い応用範囲を持っています。

作用機序

N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-2-メチル-3-ニトロベンズアミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物の官能基は、酵素や受容体に結合し、その活性を阻害または調節することを可能にします。 例えば、この化合物は、Ampicillin-CTX-M-15酵素と相互作用し、良好な結合相互作用を示すことが示されています 。この化合物の水素結合やπ-π相互作用を形成する能力は、その結合親和性と特異性に貢献しています。

類似化合物との比較

Research Findings and Implications

- Structural Insights: The dihedral angle between the pyrazole and aryl rings (e.g., 50.0° in ) influences molecular planarity and bioactivity.

- Thermal Stability : Nitro and sulfonamide groups enhance decomposition temperatures (e.g., 253–255°C for nitroacetamide derivatives vs. 237–250°C for hydrazinecarbothioamides ).

- Drug Design : The 2-methyl-3-nitrobenzamide group in the target compound offers a balance of electronic effects for further optimization as an anticancer or antimicrobial agent.

Q & A

What are the optimal synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling 4-aminoantipyrine derivatives with substituted benzamides using carbodiimide-based reagents. A validated protocol (e.g., ) uses:

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent, triethylamine as a base, and dichloromethane as the solvent.

- Procedure: React equimolar amounts of 4-aminoantipyrine and the carboxylic acid derivative (e.g., 2-methyl-3-nitrobenzoic acid) at 273 K for 3 hours. Post-reaction, extract with dichloromethane, wash with NaHCO₃ and brine, and crystallize via slow evaporation.

- Optimization: Adjust stoichiometry (1.1:1 molar ratio of acid to amine), monitor reaction progress via TLC, and use column chromatography or recrystallization for purification. Yield improvements (70–85%) are achievable by controlling temperature and avoiding hydrolysis of the active ester intermediate .

How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (e.g., ) provides bond lengths, angles, and torsion angles. For instance, the pyrazole ring’s planarity and dihedral angles between aromatic rings (e.g., 67.0° between pyrazole and nitrophenyl groups) reveal steric and electronic effects .

- Hirshfeld Surface Analysis: Tools like CrystalExplorer ( ) quantify intermolecular interactions. For similar compounds, O⋯H (20–25%) and N⋯H (10–15%) contacts dominate, with π-π stacking contributing <5%. Hydrogen-bonding networks (e.g., N–H⋯O) form R₂²(10) motifs, critical for stability .

What computational strategies (DFT, molecular docking) are effective in predicting electronic properties and biological target interactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 or similar software with B3LYP/6-311G(d,p) basis sets to optimize geometry and compute HOMO-LUMO gaps (e.g., 4.5–5.0 eV for nitro-substituted analogs). Compare with X-ray data to validate torsional angles (e.g., anti-periplanar amide conformation at ~177°) .

- Molecular Docking: Autodock Vina or Schrödinger Suite can predict binding to targets like cyclooxygenase-2 (COX-2). For pyrazole derivatives, docking scores (e.g., −8.5 kcal/mol) correlate with anti-inflammatory activity. Validate via MD simulations to assess binding stability .

How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, bioactivity)?

Methodological Answer:

- Geometry Mismatches: If DFT-optimized bond lengths deviate >0.02 Å from X-ray data ( ), re-optimize with solvent models (e.g., PCM for dichloromethane) or higher basis sets (e.g., def2-TZVP) .

- Bioactivity Contradictions: If predicted IC₅₀ values (e.g., COX-2 inhibition) conflict with in vitro assays, re-evaluate docking parameters (flexible side chains, explicit water molecules) or test alternative targets (e.g., kinases) via kinase profiling panels .

What in vitro assays are suitable for evaluating the antifungal or antibacterial potential of this compound?

Methodological Answer:

- Antifungal Assays: Use the CLSI M38-A2 broth microdilution method against Candida albicans or Aspergillus fumigatus. For pyrazole derivatives, MIC values range 16–64 µg/mL, comparable to fluconazole .

- Antibacterial Screening: Employ the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that nitro groups may enhance activity against anaerobes via redox cycling .

What strategies mitigate challenges in characterizing hydrogen-bonding networks in polymorphic forms?

Methodological Answer:

- Variable-Temperature XRD: Identify polymorphs by collecting data at 100–293 K. For example, shows N–H⋯O interactions along [100] and [001] directions.

- IR and Raman Spectroscopy: Compare NH/CO stretching frequencies (e.g., 3300 cm⁻¹ for NH, 1680 cm⁻¹ for C=O) across polymorphs. Shifts >10 cm⁻¹ indicate distinct H-bonding patterns .

How can researchers design derivatives to enhance solubility without compromising bioactivity?

Methodological Answer:

- Structural Modifications: Introduce polar groups (e.g., –OH, –SO₃H) at the 2-methyl or nitro positions. For analogs (), chloroacetamide substitutions improve water solubility by 2–3-fold.

- Prodrug Approach: Synthesize phosphate or glycoside derivatives. For example, esterification of the amide group in increases solubility by masking hydrophobic moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。